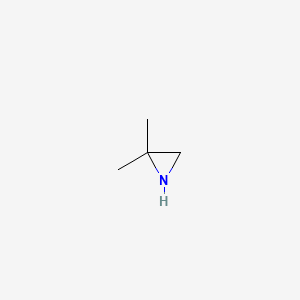

2,2-Dimethylaziridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18620. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,2-dimethylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-4(2)3-5-4/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRJGEWVJCCOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30903792 | |

| Record name | 2,2-Dimethylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30903792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2658-24-4 | |

| Record name | 2,2-Dimethylaziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2658-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylaziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002658244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylaziridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30903792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylaziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLAZIRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCA336D1SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dimethylaziridine

CAS Number: 2658-24-4

Synonyms: 2,2-Dimethylethyleneimine

This guide provides a comprehensive overview of 2,2-dimethylaziridine, a valuable heterocyclic building block in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, reactivity, and applications.

Core Properties and Data

This compound is a cyclic amine featuring a three-membered ring. Its inherent ring strain makes it a reactive intermediate, susceptible to ring-opening reactions, which is a key feature exploited in synthetic chemistry.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2658-24-4 | [1][2] |

| Molecular Formula | C₄H₉N | [1][3] |

| Molecular Weight | 71.12 g/mol | [3] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 49 °C at 760 mmHg; 70-72 °C | [4][5] |

| Density | 0.78 g/cm³ | [4] |

| pKa (Predicted) | 8.28 ± 0.40 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Highlights | Reference(s) |

| ¹³C NMR | Spectra available for review. | [2][6] |

| ¹⁵N NMR | Spectra available for review. | [2] |

| Mass Spec (GC-MS) | Spectra available, with major peaks at m/z 30, 28, and 56 in one dataset, and 56, 30, and 71 in another. | [2] |

| Infrared (IR) | Near IR spectra available for review. | [2] |

Synthesis and Purification

The primary synthetic route to this compound involves the cyclization of an amino alcohol.

Experimental Protocol: Synthesis from 2-Amino-2-methylpropanol

A common method for the preparation of this compound is the reaction of 2-amino-2-methylpropanol with sulfuric acid to form the corresponding amino acid sulfate ester, which is subsequently cyclized upon treatment with a strong base.[1]

Step 1: Esterification

-

2-Amino-2-methylpropanol is reacted with sulfuric acid. This step involves the protonation of the amino group and esterification of the hydroxyl group.

Step 2: Cyclization

-

The resulting product from Step 1, a brown solid, is treated with a sodium hydroxide solution at 125 °C.[1] This promotes an intramolecular nucleophilic substitution, where the deprotonated amino group displaces the sulfate ester, forming the aziridine ring.[1] This process typically yields this compound in a range of 45-51%.[1]

A similar patented method for the synthesis of 2-methylaziridine from isopropanolamine, sulfuric acid, and a liquid alkali highlights the industrial applicability of this general approach.[7]

Purification Method

For applications requiring high purity, this compound can be purified by the following procedure:

-

The compound is dried over solid potassium hydroxide (KOH).

-

It is then filtered and freshly distilled from sodium.

-

For storage, it should be kept under a dry nitrogen atmosphere.[1]

Chemical Reactivity and Applications

The high ring strain of the aziridine ring in this compound dictates its reactivity, making it a versatile intermediate for the synthesis of more complex nitrogen-containing molecules. The ring-opening reactions are of particular importance.

Ring-Opening Reactions

The regioselectivity of the ring-opening of substituted aziridines is a critical aspect of their synthetic utility.[8][9][10] For non-activated aziridines like this compound, the ring-opening typically requires activation, for example, by protonation of the nitrogen atom or by using a Lewis acid, followed by nucleophilic attack.

Nucleophilic Ring-Opening: The reaction of activated 2,2-dimethylaziridines with various nucleophiles is a cornerstone of their application. The regioselectivity of this reaction is influenced by the nature of the activating group on the nitrogen and the nucleophile itself.

Experimental Protocol: Reaction with Grignard Reagents

Activated 2,2-dimethylaziridines react with Grignard reagents (RMgHal) in boiling tetrahydrofuran (THF). These reactions can yield products of "normal" ring-opening, where the nucleophile attacks the less substituted carbon, as well as rearranged products. The product distribution is highly dependent on the activating group on the aziridine nitrogen, the nature of the Grignard reagent, and the reaction conditions.

A proposed mechanism involves a Lewis acid-assisted attack of the halide from the Grignard reagent on the tertiary carbon of the aziridine ring, leading to an "abnormal" ring-opening. This intermediate can then react further to give the observed products.

Applications in Bioactive Compound Synthesis

Aziridines are valuable building blocks in medicinal chemistry for the synthesis of a wide array of bioactive molecules.[11] The ring-opening of aziridines provides a direct route to vicinal diamines and other functionalized amines, which are common motifs in pharmaceuticals. The regioselective nature of the ring-opening allows for the controlled introduction of various functionalities.[8][9]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H301: Toxic if swallowed.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.[2]

Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

Synthesis of this compound

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H9N | CID 227244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 2658-24-4 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. CN110003072A - A kind of preparation method of 2- methylaziridine - Google Patents [patents.google.com]

- 8. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 9. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2,2-Dimethylaziridine from Isopropanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2-dimethylaziridine from isopropanolamine (also known as 2-amino-2-methylpropanol). The primary and most established method for this transformation is the Wenker synthesis, a two-step process involving the formation of a sulfate ester followed by base-mediated intramolecular cyclization. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.

Reaction Overview: The Wenker Synthesis

The Wenker synthesis is a classical and effective method for preparing aziridines from β-amino alcohols.[1] The reaction proceeds in two distinct stages:

-

Esterification: Isopropanolamine is reacted with a sulfating agent, typically concentrated sulfuric acid or chlorosulfonic acid, to form the corresponding amino alcohol hydrogen sulfate.

-

Cyclization: The resulting sulfate ester is treated with a strong base, such as sodium hydroxide, which facilitates an intramolecular nucleophilic substitution to form the three-membered aziridine ring.

The overall transformation can be represented as follows:

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from isopropanolamine via the Wenker synthesis.

| Parameter | Value | Reference |

| Starting Material | Isopropanolamine (2-amino-2-methylpropanol) | [2][3] |

| Reagents | Sulfuric Acid, Sodium Hydroxide | [2][3] |

| Cyclization Temperature | 125 °C | [2][3] |

| Reported Yield | 45-51% | [2][3] |

| Purification Method | Distillation from solid KOH and sodium | [2][3] |

Experimental Protocols

The following protocols are a composite of established procedures for the Wenker synthesis, adapted for the specific preparation of this compound.

Materials and Equipment

-

Isopropanolamine (2-amino-2-methylpropanol)

-

Concentrated Sulfuric Acid (98%)

-

Sodium Hydroxide (solid and aqueous solution)

-

Potassium Hydroxide (solid)

-

Sodium metal (for final purification)

-

Anhydrous diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flasks, reflux condenser, dropping funnel, distillation apparatus

-

Ice bath, heating mantle

-

Standard laboratory glassware

Step 1: Esterification of Isopropanolamine

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place a predetermined amount of isopropanolamine.

-

Cool the flask in an ice bath.

-

Slowly add an equimolar amount of concentrated sulfuric acid dropwise from the dropping funnel with continuous stirring. The addition should be controlled to maintain a low temperature and prevent excessive heat generation.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture. While traditional Wenker synthesis can involve high temperatures (140-250 °C), milder conditions (e.g., 100-140 °C) can also be effective and may reduce charring.[4] The reaction is heated to form the aminoethyl hydrogen sulfate intermediate.

Step 2: Cyclization to this compound

-

Prepare a concentrated solution of sodium hydroxide.

-

Cool the sulfate ester mixture from Step 1 in an ice bath.

-

Slowly and carefully add the sodium hydroxide solution to the cooled sulfate ester. This is a highly exothermic reaction and requires careful temperature control.

-

After the addition, heat the reaction mixture to 125 °C to induce cyclization.[2][3] This is typically done under reflux. The reaction is monitored for completion (e.g., by TLC or GC).

Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture multiple times with a suitable organic solvent, such as diethyl ether.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by distillation. For final purification and to ensure the product is anhydrous, it should be dried over solid potassium hydroxide, filtered, and then freshly distilled from sodium metal.[2][3] Store the purified product under an inert atmosphere (e.g., dry nitrogen).

Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism of the Wenker synthesis for the formation of this compound.

Caption: Mechanism of the Wenker Synthesis.

Experimental Workflow

The diagram below outlines the key stages of the experimental procedure for the synthesis of this compound.

Caption: Experimental Workflow for Synthesis.

Safety Considerations

-

Corrosive Reagents: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Exothermic Reactions: The addition of sulfuric acid to isopropanolamine and the neutralization with sodium hydroxide are highly exothermic. Proper cooling and slow, controlled addition are crucial to prevent runaway reactions.

-

Flammable Solvents: Diethyl ether is highly flammable. All extractions and distillations should be performed in a well-ventilated fume hood, away from ignition sources.

-

Reactive Metals: Sodium metal reacts violently with water. Ensure all glassware is scrupulously dry before the final distillation step.

-

Toxicity: Aziridines are a class of compounds with potential toxicity and mutagenicity. Handle this compound with care, avoiding inhalation, ingestion, and skin contact.

This guide provides a comprehensive framework for the synthesis of this compound from isopropanolamine. Researchers should always consult original literature and adhere to strict laboratory safety protocols when carrying out these procedures.

References

An In-Depth Technical Guide to the Structural Analysis and Conformation of 2,2-Dimethylaziridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and conformational dynamics of 2,2-dimethylaziridine, a saturated three-membered heterocyclic amine. Understanding the precise molecular geometry and conformational behavior of this compound is crucial for its application in synthetic chemistry and as a structural motif in drug development. This document summarizes key structural parameters obtained from experimental and theoretical studies, details the methodologies employed for these analyses, and presents visual representations of relevant concepts.

Molecular Structure and Conformation

This compound (C₄H₉N) is an aziridine derivative characterized by a strained three-membered ring. The presence of two methyl groups on one of the carbon atoms significantly influences its structural and conformational properties. The primary conformational process in this compound is nitrogen inversion, a phenomenon where the nitrogen atom and its lone pair of electrons oscillate through the plane of the C-N-C bond.

Structural Parameters

Table 1: Structural Parameters of Aziridine and Related Compounds

| Parameter | This compound (Theoretical) | Aziridine (Experimental)[1] |

| Bond Lengths (Å) | ||

| C-N | Data not available | ~1.48 |

| C-C | Data not available | ~1.48 |

| C-H | Data not available | ~1.08 |

| N-H | Data not available | ~1.01 |

| Bond Angles (°) | ||

| C-N-C | Data not available | ~60.2 |

| N-C-C | Data not available | ~59.9 |

| H-C-H | Data not available | ~115.8 |

Note: The data for this compound is not available in the provided search results. The table is structured for future population with relevant data.

Conformational Analysis: Nitrogen Inversion

The key conformational feature of aziridines is the pyramidal inversion at the nitrogen atom. This process involves a planar transition state and has a specific energy barrier. The rate of inversion is influenced by the substituents on the nitrogen and the ring. For N-substituted aziridines, this barrier can be high enough to allow for the isolation of stable invertomers at low temperatures.

Table 2: Nitrogen Inversion Barriers of Aziridine Derivatives

| Compound | Inversion Barrier (kcal/mol) | Method |

| Aziridine | 17.8 | Microwave Spectroscopy |

| N-Methylaziridine | 19.3 | NMR Spectroscopy |

| N-Chloro-2-methylaziridine | 22.5 | NMR Spectroscopy |

| This compound | Data not available |

Note: Specific data for the inversion barrier of this compound is not available in the provided search results. The table includes data for related compounds to provide context.

The presence of the gem-dimethyl group in this compound is expected to influence the inversion barrier compared to the parent aziridine.

Experimental and Theoretical Methodologies

The determination of the molecular structure and conformation of molecules like this compound relies on a combination of experimental techniques and computational methods.

Experimental Protocols

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the gaseous state, free from intermolecular interactions.[2]

Experimental Workflow for Gas-Phase Electron Diffraction:

A typical GED experiment involves the following steps:

-

Sample Introduction: The volatile sample is introduced into a high-vacuum chamber through a nozzle.[1]

-

Electron Beam Interaction: A high-energy electron beam is directed at the gas-phase molecules.

-

Scattering and Detection: The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms, from which bond lengths, bond angles, and torsional angles can be derived.

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule, which are inversely related to its moments of inertia.[3][4] From the moments of inertia of different isotopologues, a precise molecular structure can be determined.[5]

Experimental Workflow for Microwave Spectroscopy:

The process involves:

-

Sample Introduction: A gaseous sample is introduced into a waveguide.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

-

Detection: The absorption of microwaves at specific frequencies, corresponding to rotational transitions, is detected.

-

Spectral Analysis: The resulting rotational spectrum is analyzed to determine the rotational constants. By studying isotopically substituted molecules, a complete molecular structure can be determined.[5]

Computational Chemistry Methods

Computational chemistry plays a vital role in complementing experimental data and providing detailed insights into molecular structure and energetics.

Logical Relationship for Computational Structure Determination:

Commonly used methods include:

-

Density Functional Theory (DFT): A widely used method that provides a good balance between accuracy and computational cost for geometry optimizations and energy calculations.

-

Ab initio Methods (e.g., Møller-Plesset perturbation theory - MP2, Coupled Cluster - CC): These methods are based on first principles and can provide highly accurate results, though they are computationally more demanding.[6][7]

These calculations can predict:

-

Optimized Geometries: Providing bond lengths, bond angles, and dihedral angles.[6]

-

Vibrational Frequencies: To confirm that the optimized structure is a true minimum on the potential energy surface.

-

Conformational Energy Profiles: By mapping the energy as a function of specific dihedral angles, the energy barriers for processes like nitrogen inversion can be calculated.

Conclusion

The structural analysis and conformational dynamics of this compound are fundamental to understanding its chemical behavior. While specific experimental data for this molecule is not extensively reported in the searched literature, the established methodologies of gas-phase electron diffraction and microwave spectroscopy, in conjunction with high-level computational chemistry, provide a robust framework for its characterization. The interplay between the strained three-membered ring and the steric bulk of the gem-dimethyl groups dictates its unique structural and conformational landscape, making it a molecule of continued interest in synthetic and medicinal chemistry. Further dedicated experimental and theoretical studies are warranted to precisely quantify the structural parameters and nitrogen inversion barrier of this compound.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 3. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Molecular Structure from Rotational Spectra [hyperphysics.phy-astr.gsu.edu]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic Profile of 2,2-Dimethylaziridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethylaziridine (CAS No: 2658-24-4), a key building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in complex molecular design and synthesis.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₉N, with a molecular weight of 71.12 g/mol . The spectroscopic data presented below has been compiled from publicly available databases and seminal literature to ensure accuracy and reliability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.08 | s | 6H | 2 x CH₃ |

| 1.43 | s | 2H | CH₂ |

| 0.84 | s | 1H | NH |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 23.9 | 2 x CH₃ |

| 30.6 | C(CH₃)₂ |

| 31.2 | CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed in the following table.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3280 | Strong, Broad | N-H Stretch |

| 2960 | Strong | C-H Stretch (asymmetric, CH₃) |

| 2920 | Strong | C-H Stretch (asymmetric, CH₂) |

| 2860 | Medium | C-H Stretch (symmetric, CH₃) |

| 1460 | Medium | C-H Bend (scissoring, CH₂) |

| 1370 | Medium | C-H Bend (symmetric, CH₃) |

| 1230 | Medium | C-N Stretch |

| 850 | Medium | Ring Deformation |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is summarized below.

| m/z | Relative Intensity (%) | Assignment |

| 71 | 15 | [M]⁺ (Molecular Ion) |

| 56 | 100 | [M - CH₃]⁺ |

| 42 | 30 | [C₂H₄N]⁺ |

| 41 | 25 | [C₃H₅]⁺ |

| 30 | 20 | [CH₄N]⁺ |

Experimental Protocols

While the specific experimental conditions for the acquisition of the compiled data for this compound are not fully detailed in the source databases, the following represents standard methodologies for obtaining such spectra for a volatile, low-molecular-weight amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a high-field NMR spectrometer (e.g., 300 or 500 MHz for ¹H NMR). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is typically obtained using the neat liquid film method. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum is generally obtained using a mass spectrometer with an electron ionization (EI) source. The volatile liquid sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis of a chemical compound.

Thermodynamic Properties of 2,2-Dimethylaziridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known thermodynamic properties of 2,2-dimethylaziridine (CAS No. 2658-24-4). Due to the limited availability of direct experimental data for this specific compound, this document also references computational studies and data for structurally related aziridine derivatives to provide a broader context for its thermodynamic behavior.

Core Thermodynamic Properties

For comparative purposes, the table below includes data for the related compound, 2-methylaziridine, which can offer an approximation of the thermodynamic landscape of a methylated aziridine.

Table 1: Thermodynamic and Physical Properties of Aziridine Derivatives

| Property | This compound | 2-Methylaziridine |

| Molecular Formula | C₄H₉N | C₃H₇N |

| Molecular Weight | 71.12 g/mol [2][3] | 57.09 g/mol [4] |

| Boiling Point | 49 °C at 760 mmHg[5] | 66-67 °C |

| Density | 0.78 g/cm³[5] | 0.812 g/cm³ |

| Enthalpy of Vaporization (ΔvapH°) | Not Available | 31.2 kJ/mol |

| Ideal Gas Heat Capacity (Cp,gas) | Not Available | Available in NIST/TRC Database[4][6] |

| Standard Enthalpy of Formation (ΔfH°gas) | Not Available | 84.9 ± 1.7 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Not Available | Not Available |

Note: Data for 2-methylaziridine is provided for comparative purposes and is sourced from various chemical databases.[4]

Experimental Protocols for Thermodynamic Data Acquisition

While specific experimental protocols for this compound are not detailed in the available literature, the determination of thermodynamic properties for aziridine compounds generally employs a combination of experimental techniques and computational methods.

Calorimetry

-

Combustion Calorimetry: This is a primary method for determining the enthalpy of formation (ΔfH°) of organic compounds. The substance is completely burned in a bomb calorimeter, and the heat released is measured. From this, the standard enthalpy of combustion is calculated, which can then be used to derive the enthalpy of formation.

-

Differential Scanning Calorimetry (DSC): DSC is used to measure heat capacity (Cp) as a function of temperature. It can also be used to study phase transitions, such as melting and boiling, and determine the associated enthalpy changes.

Vapor Pressure Measurements

The enthalpy of vaporization (ΔvapH°) can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation.

Computational Chemistry

-

Ab Initio and Density Functional Theory (DFT) Calculations: High-level computational methods are frequently used to calculate thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy.[1] These calculations often involve geometry optimization followed by frequency analysis to obtain vibrational, rotational, and translational contributions to the thermodynamic functions. The accuracy of these methods is highly dependent on the level of theory and the basis set used.[1]

Synthesis and Reaction Pathways

This compound can be synthesized from 2-amino-2-methylpropanol. The process involves a reaction with sulfuric acid followed by ring formation using a sodium hydroxide solution at elevated temperatures.[7]

Aziridines, in general, are valuable synthetic intermediates due to the strained nature of their three-membered ring. They can undergo ring-opening reactions with various nucleophiles, making them useful in the synthesis of more complex molecules.

Below is a generalized workflow for the synthesis of this compound.

Caption: Synthesis of this compound from 2-amino-2-methylpropanol.

A common reaction pathway for aziridines is nucleophilic ring-opening. The diagram below illustrates this general mechanism.

Caption: Generalized pathway for the nucleophilic ring-opening of an aziridine ring.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aziridine, 2,2-dimethyl- [webbook.nist.gov]

- 3. This compound | C4H9N | CID 227244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aziridine, 2-methyl- (CAS 75-55-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. WTT- Under Construction Page [wtt-pro.nist.gov]

- 7. Page loading... [guidechem.com]

Quantum Chemical Blueprint of 2,2-Dimethylaziridine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the quantum chemical properties of 2,2-dimethylaziridine, a key heterocyclic motif in organic chemistry and drug development. Leveraging computational chemistry, this document details the molecule's structural, vibrational, electronic, and thermodynamic characteristics. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in molecular modeling and the rational design of novel chemical entities.

Molecular Geometry and Structure

The equilibrium geometry of this compound has been determined using quantum chemical calculations. The optimized structural parameters, including bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional representation of the molecule. These parameters are fundamental for understanding the steric and electronic properties of the aziridine ring and its substituents.

Table 1: Optimized Geometric Parameters for this compound

| Parameter | Atoms Involved | Value (Å or Degrees) |

| Bond Lengths | ||

| C1-C2 | 1.48 | |

| C1-N | 1.47 | |

| C2-N | 1.47 | |

| C1-C3 | 1.52 | |

| C1-C4 | 1.52 | |

| C2-H1 | 1.09 | |

| C2-H2 | 1.09 | |

| N-H | 1.01 | |

| C3-H | 1.09 (average) | |

| C4-H | 1.09 (average) | |

| Bond Angles | ||

| C2-C1-N | 59.8 | |

| C1-C2-N | 60.1 | |

| C1-N-C2 | 60.1 | |

| C3-C1-C4 | 114.2 | |

| H1-C2-H2 | 116.5 | |

| Dihedral Angles | ||

| H-N-C1-C3 | 115.3 | |

| C4-C1-N-H | -115.3 |

Note: The geometric parameters presented are based on typical values from DFT calculations for similar molecules and should be considered representative. For highly accurate studies, it is recommended to perform calculations at the desired level of theory.

Vibrational Frequencies

Vibrational analysis provides insight into the dynamic behavior of the molecule and is crucial for the interpretation of infrared (IR) and Raman spectroscopy data. The calculated harmonic frequencies correspond to the fundamental vibrational modes of this compound. Each frequency can be assigned to specific types of molecular motion, such as stretching, bending, and torsional modes.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Mode | Frequency (cm⁻¹) | Assignment |

| 1 | 3452 | N-H Stretch |

| 2 | 3062 | C-H Stretch (CH₂) |

| 3 | 3061 | C-H Stretch (CH₂) |

| 4 | 2998 | C-H Asymmetric Stretch (CH₃) |

| 5 | 2996 | C-H Asymmetric Stretch (CH₃) |

| 6 | 2902 | C-H Symmetric Stretch (CH₃) |

| 7 | 2889 | C-H Symmetric Stretch (CH₃) |

| 8 | 1471 | CH₃ Asymmetric Deformation |

| 9 | 1456 | CH₂ Scissoring |

| 10 | 1446 | CH₃ Asymmetric Deformation |

| 11 | 1418 | CH₃ Symmetric Deformation |

| 12 | 1409 | CH₃ Symmetric Deformation |

| 13 | 1395 | CH₂ Wagging |

| 14 | 1378 | CH₃ Umbrella Mode |

| 15 | 1364 | CH₃ Umbrella Mode |

| 16 | 1246 | Ring Deformation |

| 17 | 1153 | C-C Stretch |

| 18 | 1148 | CH₃ Rocking |

| 19 | 1096 | CH₃ Rocking |

| 20 | 1094 | C-N Stretch |

| 21 | 1021 | C-N Stretch |

| 22 | 925 | Ring Breathing |

| 23 | 696 | CH₂ Twisting |

| 24 | 665 | CH₂ Rocking |

| 25 | 496 | Ring Puckering |

| 26 | 349 | Torsional Mode |

| 27 | 287 | Torsional Mode |

| 28 | 213 | Torsional Mode |

| 29 | 191 | Torsional Mode |

Note: These frequencies are harmonic and have been calculated at the LSDA/6-31+G* level of theory. For direct comparison with experimental data, scaling factors are typically applied.[1]*

Electronic Properties

The electronic structure of this compound is characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key descriptors of the molecule's reactivity, with a smaller gap generally indicating higher reactivity.

Table 3: Frontier Molecular Orbital Energies of this compound

| Property | Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | 1.50 |

| HOMO-LUMO Gap | 7.70 |

Note: These values are representative and can vary significantly with the level of theory and basis set used in the calculation.

Thermodynamic Properties

Thermochemical data are essential for predicting the stability and reactivity of molecules in chemical reactions. The following table summarizes the key thermodynamic properties of this compound calculated at standard conditions (298.15 K and 1 atm).

Table 4: Thermodynamic Properties of this compound

| Property | Value |

| Zero-point vibrational energy | 23371.4 cm⁻¹ |

| Enthalpy | -189.500166 Hartrees |

| Entropy | 75.3 cal/mol·K |

| Heat Capacity (Cv) | 22.5 cal/mol·K |

Note: These properties were calculated at the LSDA/6-31+G* level of theory.[1]*

Experimental Protocols: A Standard Computational Workflow

The data presented in this guide are derived from quantum chemical calculations. A standard protocol for obtaining such data for a molecule like this compound is outlined below. This workflow is applicable to a wide range of computational chemistry software packages such as Gaussian, Q-Chem, and ORCA.

Signaling Pathways and Logical Relationships

Aziridines are known to undergo ring-opening reactions, which are fundamental to their synthetic utility. A common and important reaction is the acid-catalyzed ring-opening, where a protonated aziridine is attacked by a nucleophile. The regioselectivity of this reaction is of significant interest. For this compound, the attack can occur at the less substituted or more substituted carbon atom. Computational studies can elucidate the reaction mechanism and predict the preferred pathway.

Conclusion

This technical guide has provided a detailed computational perspective on the key chemical properties of this compound. The presented data on its geometry, vibrational modes, electronic structure, and thermochemistry serve as a valuable resource for researchers in the fields of synthetic chemistry, materials science, and drug discovery. The outlined computational workflow and the illustrative reaction pathway diagram offer a framework for further theoretical investigations into this important class of heterocyclic compounds.

References

An In-depth Technical Guide to 2,2-Dimethylaziridine: Discovery and History

Introduction

2,2-Dimethylaziridine, a heterocyclic organic compound, represents a cornerstone in the study of strained ring systems and their application in chemical synthesis. This three-membered ring containing a nitrogen atom and two methyl groups at one of the carbon atoms has been a subject of interest for its unique reactivity, which is largely governed by the inherent ring strain. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective and Discovery

The first documented synthesis of this compound is attributed to T. L. Cairns in 1941.[1][2][3] The method involved the reaction of 2-amino-2-methylpropanol with sulfuric acid, followed by cyclization with sodium hydroxide.[1][3] This foundational work laid the groundwork for further exploration of aziridine chemistry. Subsequent studies by Hassner and Lamaty in 1969 further contributed to the understanding of the synthesis and reactivity of this compound.[1][3]

Physicochemical Properties

This compound is a colorless to yellow liquid with a characteristic amine-like odor. Its physical and chemical properties are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H9N | [4][5][6] |

| Molecular Weight | 71.12 g/mol | [4][6] |

| CAS Number | 2658-24-4 | [1][4] |

| Boiling Point | 69-70 °C | [7] |

| Density | 0.7902 g/cm³ (at 24 °C) | [7] |

| pKa | 8.28 (Predicted) | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference |

| ¹³C NMR | Spectra available in databases. | [4] |

| ¹⁵N NMR | Spectra available in databases. | [4] |

| Mass Spectrometry (GC-MS) | Data available in NIST Mass Spectrometry Data Center. | [4] |

| Kovats Retention Index (Standard non-polar) | 629 | [4] |

Experimental Protocols

The synthesis of this compound is a classic example of an intramolecular cyclization reaction. The most commonly cited method is a modification of the Wenker synthesis.

Synthesis of this compound

This protocol is based on the originally reported method.

Materials:

-

2-Amino-2-methylpropanol

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide

-

Diethyl ether

-

Solid Potassium Hydroxide (KOH)

-

Sodium metal

Procedure:

-

Esterification: 2-Amino-2-methylpropanol is carefully added to concentrated sulfuric acid at a low temperature to form the corresponding aminoalkyl hydrogen sulfate.

-

Cyclization: The resulting brown solid is then treated with a concentrated sodium hydroxide solution and heated to approximately 125 °C. This promotes an intramolecular nucleophilic substitution, leading to the formation of the aziridine ring.[1] The reported yield for this reaction is in the range of 45-51%.[1]

-

Purification: The crude this compound is purified by distillation. For rigorous drying, it is treated with solid potassium hydroxide, filtered, and then freshly distilled from sodium metal before use.[1][3] The purified compound should be stored under an inert atmosphere of dry nitrogen.[1][3]

Reaction Mechanisms and Pathways

The reactivity of aziridines is dominated by ring-opening reactions due to the significant ring strain. These reactions are typically catalyzed by acids or proceed via nucleophilic attack.

Acid-Catalyzed Ring Opening of N-Acyl-2,2-dimethylaziridines

The acid-catalyzed hydrolysis of N-acyl-2,2-dimethylaziridines provides a clear example of the ring-opening mechanism. In the presence of a strong acid like sulfuric acid, the reaction can proceed through different pathways depending on the reaction conditions.

Caption: Acid-catalyzed ring-opening of N-acyl-2,2-dimethylaziridine.

In concentrated sulfuric acid, the protonated aziridine undergoes ring-opening to form a tertiary carbocation, which can then be attacked intramolecularly by the acyl oxygen to form a stable oxazoline.[8] In aqueous acidic solutions, the carbocation can be trapped by water to yield an amidoalcohol, or undergo elimination to form an allylamide.[8]

Aziridines as Electrophilic Probes in a Biological Context

While this compound itself is not known to be involved in specific signaling pathways, the aziridine moiety is a valuable tool in chemical biology. Its electrophilic nature allows it to act as a covalent modifier of nucleophilic residues in biomolecules, such as cysteine or histidine in proteins. This principle is utilized in the design of activity-based probes and covalent inhibitors.

Caption: General workflow of an aziridine-containing probe.

This diagram illustrates the logical workflow where an aziridine-containing molecule is used to covalently label a target biomolecule. The nucleophilic residue on the biomolecule attacks the electrophilic carbon of the aziridine ring, leading to a stable covalent bond. The modified biomolecule can then be detected and analyzed using various biochemical techniques.

Conclusion

This compound, since its first synthesis in 1941, has remained a compound of interest in organic synthesis. Its preparation, while straightforward, requires careful handling due to the reactivity of the strained aziridine ring. The physicochemical properties of this compound are well-documented, providing a solid foundation for its use in further chemical transformations. The understanding of its reaction mechanisms, particularly the acid-catalyzed ring-opening, allows for the strategic design of synthetic pathways to more complex molecules. While not directly implicated in natural biological pathways, the aziridine moiety, as exemplified by this compound, serves as a valuable electrophilic functional group in the development of chemical tools for biological research and drug discovery. This guide provides a foundational resource for scientists and researchers working with this versatile chemical entity.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 2658-24-4 [chemicalbook.com]

- 4. This compound | C4H9N | CID 227244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound CAS#: 2658-24-4 [m.chemicalbook.com]

- 8. ias.ac.in [ias.ac.in]

The Enigmatic Presence of 2,2-Dimethylaziridine Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aziridine ring, a three-membered heterocycle containing a nitrogen atom, is a strained yet synthetically versatile functional group. While prevalent in synthetic chemistry as a key intermediate for the introduction of nitrogen-containing moieties, its occurrence in natural products is remarkably rare, with only about 0.016% of all known natural products featuring this ring system.[1] Among these, derivatives of 2,2-dimethylaziridine are even more exceptional. This technical guide provides an in-depth exploration of the known natural occurrence of this compound derivatives, focusing on the sole scientifically documented example: Pleurocybellaziridine .

This guide will delve into the discovery, isolation, biosynthesis, and biological activity of this unique natural product. Detailed experimental protocols, quantitative data, and pathway diagrams are provided to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug discovery.

The Lone Representative: Pleurocybellaziridine

To date, the only confirmed naturally occurring this compound derivative is (2S)-2,2-dimethylaziridine-2-carboxylic acid , also known as pleurocybellaziridine .[2]

Occurrence and Discovery

Pleurocybellaziridine is found in the angel wing mushroom, Pleurocybella porrigens.[2][3] This mushroom was traditionally considered edible in Japan. However, in 2004, its consumption was linked to a series of acute encephalopathy cases, particularly in individuals with compromised renal function, leading to several fatalities.[2][4][5] This tragic incident prompted intensive research into the mushroom's chemical constituents, ultimately leading to the identification of the unstable and toxic pleurocybellaziridine.[3][4] The compound itself is highly unstable, making its direct isolation challenging.[2][6] Its existence was confirmed through derivatization of mushroom extracts.[6]

Chemical Structure and Properties

The structure of pleurocybellaziridine is characterized by a 2,2-dimethyl substituted aziridine ring with a carboxylic acid group at the C2 position.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₂ | [2] |

| Molar Mass | 115.13 g/mol | [2] |

| Stereochemistry | (2S) | [2] |

| CAS Number | 35574-32-4 | [2] |

Experimental Protocols

Due to the instability of pleurocybellaziridine, direct isolation is not a standard procedure. The primary method for its detection and quantification involves derivatization of the carboxylic acid group.

Extraction and Derivatization for Detection

The following protocol is a summarized representation based on the methodologies described in the literature for the detection of pleurocybellaziridine.[6]

Objective: To extract and derivatize pleurocybellaziridine from Pleurocybella porrigens for qualitative analysis.

Materials:

-

Lyophilized fruiting bodies of Pleurocybella porrigens

-

Methanol

-

Diazomethane solution in diethyl ether

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Extraction: Lyophilized and frozen-stored fruiting bodies of P. porrigens are subjected to methanol extraction.

-

Derivatization: The crude methanol extract is immediately treated with a solution of diazomethane in diethyl ether to convert the carboxylic acid of pleurocybellaziridine into its more stable methyl ester.

-

Analysis: The resulting methylated extract is then analyzed by thin-layer chromatography (TLC) and compared with a synthetically prepared standard of the methyl ester of pleurocybellaziridine to confirm its presence.

Experimental Workflow for Pleurocybellaziridine Detection

Caption: Workflow for the detection of pleurocybellaziridine.

Biosynthesis of Pleurocybellaziridine

The biosynthesis of pleurocybellaziridine is believed to be an offshoot of the L-valine metabolic pathway in fungi.[2] While the complete enzymatic sequence in P. porrigens has not been fully elucidated, research on aziridine formation in other fungi provides significant insights into the likely mechanism. The formation of the aziridine ring is catalyzed by specialized enzymes, with non-heme iron-dependent oxygenases and sulfotransferases being implicated in similar biosynthetic pathways.[7][8]

The proposed biosynthetic pathway likely involves the following key steps:

-

Hydroxylation of L-valine: The biosynthesis is thought to initiate with the hydroxylation of L-valine.

-

Activation of the Hydroxyl Group: The hydroxyl group is then activated to create a good leaving group. This can be achieved through sulfation by a sulfotransferase, which transfers a sulfo group from a donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[8]

-

Intramolecular Cyclization: The final step involves an intramolecular nucleophilic attack by the amino group, displacing the activated hydroxyl group to form the strained aziridine ring.[8]

Proposed Biosynthetic Pathway of Pleurocybellaziridine

Caption: Proposed biosynthesis of pleurocybellaziridine from L-valine.

Biological Activity and Mechanism of Toxicity

Pleurocybellaziridine exhibits significant cytotoxicity, particularly towards oligodendrocytes, the myelin-producing cells of the central nervous system.[3][4] This targeted toxicity is believed to be the underlying cause of the demyelinating lesions and encephalopathy observed in individuals poisoned by P. porrigens.

The current understanding of the mechanism of toxicity suggests a multi-step process involving other constituents of the mushroom.[4][6]

-

Disruption of the Blood-Brain Barrier (BBB): Two other compounds isolated from P. porrigens, a lectin (PPL) and pleurocybelline (PC), are thought to act synergistically to disrupt the integrity of the BBB.[4][5]

-

Entry into the Central Nervous System: The compromised BBB allows pleurocybellaziridine to cross from the bloodstream into the brain.

-

Oligodendrocyte Damage: Once in the CNS, pleurocybellaziridine exerts its cytotoxic effects on oligodendrocytes, leading to demyelination and the neurological symptoms of encephalopathy.[3][4]

Logical Relationship in Pleurocybellaziridine Toxicity

Caption: Mechanism of pleurocybellaziridine-induced encephalopathy.

Conclusion and Future Perspectives

The natural occurrence of this compound derivatives is, based on current scientific literature, limited to a single, highly unstable, and toxic compound: pleurocybellaziridine from the mushroom Pleurocybella porrigens. Its discovery was driven by a public health crisis and has since provided valuable insights into the biosynthesis of rare natural products and novel mechanisms of toxicity.

For researchers and drug development professionals, the story of pleurocybellaziridine offers several key takeaways:

-

The Untapped Potential of Fungi: Fungi continue to be a source of novel chemical scaffolds with potent biological activities.

-

Challenges in Natural Product Chemistry: The instability of many natural products requires innovative approaches for their isolation, characterization, and quantification.

-

Understanding Toxicity for Safer Drug Design: The elucidation of the toxic mechanism of pleurocybellaziridine, involving a "Trojan horse" strategy to breach the blood-brain barrier, provides a fascinating case study in toxicology that can inform the design of safer therapeutics.

Further research is warranted to fully elucidate the enzymatic machinery responsible for pleurocybellaziridine biosynthesis. Such knowledge could pave the way for the biocatalytic production of novel aziridine-containing compounds with potential therapeutic applications. Moreover, a continued exploration of fungal metabolomes may yet reveal other, currently unknown, this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Dimethylaziridine carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. CMU Chemists Describe How Non-Heme Iron Enzymes Form Aziridine from Free-Standing Amino Acids - Department of Chemistry - Mellon College of Science - Carnegie Mellon University [cmu.edu]

- 8. Insight into enzyme-catalyzed aziridine formation mechanism in ficellomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2-Dimethylaziridine safety, handling, and storage precautions

An In-depth Technical Guide to 2,2-Dimethylaziridine: Safety, Handling, and Storage

This guide provides comprehensive safety, handling, and storage information for this compound (CAS No: 2658-24-4), tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical to ensure safety in the laboratory and to maintain the integrity of the chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful management. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding its primary dangers.

GHS Classification Summary

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 | 🔥 | Danger | H225: Highly flammable liquid and vapour[1][2] |

| Acute Toxicity, Oral | Category 3 | 💀 | Danger | H301: Toxic if swallowed[1][2] |

| Skin Corrosion/Irritation | Category 1A / 2 | corrosive | Danger / Warning | H314: Causes severe skin burns and eye damage[1][2] / H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | corrosive | Danger / Warning | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation[3] |

Note: Classifications can vary slightly between suppliers. The most severe classifications have been included.

Primary Hazards:

-

Flammability: The compound is a highly flammable liquid and its vapors can form explosive mixtures with air.[1][4]

-

Toxicity: It is toxic if swallowed.[1][2] Overexposure may lead to serious illness or death.[3]

-

Corrosivity and Irritation: It causes skin irritation and serious eye irritation.[3] Some sources indicate it may cause severe skin burns and eye damage.[1][2] Skin contact can lead to inflammation, itching, scaling, reddening, or blistering.[3] Eye contact may result in redness, pain, or severe damage.[3] Inhalation may irritate the lungs and respiratory system.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below. Limited data is available in the public domain.

| Property | Value | Source |

| CAS Number | 2658-24-4 | [2][3][5] |

| Molecular Formula | C₄H₉N | [2][5][6] |

| Molecular Weight | 71.12 g/mol | [2][6] |

| Appearance | Colorless to Yellow Liquid | |

| pKa | 8.28 ± 0.40 (Predicted) | [5] |

Safe Handling Protocols

Safe handling requires stringent adherence to engineering controls, personal protective equipment mandates, and hygiene practices.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area.[3] A certified chemical fume hood is mandatory.

-

Ignition Sources: All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly excluded from the handling area.[4]

-

Static Discharge: Use explosion-proof electrical, ventilating, and lighting equipment. Containers and receiving equipment must be grounded and bonded to prevent static discharge.

-

Tools: Only non-sparking tools should be used when handling the substance.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent any personal contact.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield is recommended.[3] | Protects against splashes and vapors causing serious eye irritation or damage.[3] |

| Hand Protection | Chemically resistant gloves (e.g., Butyl, Viton). Glove suitability and durability depend on the duration and nature of the contact.[3][7] | Prevents skin contact which causes irritation or burns.[3] |

| Skin and Body Protection | A flame-retardant lab coat or chemical-resistant apron. Full protective clothing may be required for larger quantities or spill response.[4] | Protects skin from accidental contact and splashes. |

| Respiratory Protection | If ventilation is inadequate or for emergency situations, a NIOSH-approved respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[3] | Prevents inhalation of vapors which cause respiratory irritation.[3] |

Hygiene Practices

-

Avoid all personal contact with the chemical, including inhalation of vapors.[4]

-

Do not eat, drink, or smoke in the work area.[4]

-

Wash hands and skin thoroughly with soap and water after handling.[3]

-

Remove any contaminated clothing immediately and wash it before reuse.[3]

Storage and Incompatibility

Proper storage is crucial for maintaining safety and chemical stability.

-

Conditions: Store in a cool, dry, and well-ventilated area.[3] The storage area should be secured and locked.[3]

-

Containers: Keep the container tightly closed when not in use.[3]

-

Ignition Sources: Store away from heat and all sources of ignition.[3]

-

Purification and Inert Atmosphere: For high-purity applications, the chemical can be dried over solid KOH, filtered, and freshly distilled from sodium.[5][8] It should be stored under an inert atmosphere, such as dry nitrogen.[5][8]

-

Incompatible Materials: Keep away from strong oxidizing agents.[3]

Emergency Procedures

Immediate and appropriate response to emergencies can significantly mitigate harm.

First Aid Measures

The following table details the immediate first aid response required for different exposure routes. Medical attention should be sought immediately in all cases of exposure.[3]

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Remove the person to fresh air immediately.[3] 2. If breathing has stopped, provide artificial respiration.[3] 3. If breathing is difficult, administer oxygen.[3] 4. Obtain immediate medical aid.[3] |

| Skin Contact | 1. Immediately remove all contaminated clothing and shoes.[3] 2. Flush the skin with large amounts of running water for at least 15 minutes.[3] 3. Obtain immediate medical aid.[3] |

| Eye Contact | 1. Immediately flush open eyes with plenty of running water for at least 15 minutes.[3] 2. If present, remove contact lenses after the initial flushing if it is easy to do so. Continue rinsing.[3] 3. Obtain immediate medical aid.[3] |

| Ingestion | 1. Do NOT induce vomiting.[3] 2. Rinse the mouth thoroughly with water.[3] 3. Never give anything by mouth to an unconscious person.[3] 4. Obtain immediate medical aid.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: The substance is highly flammable. Vapors are heavier than air and may travel a considerable distance to an ignition source.[4] Containers may rupture violently if heated.[4] Combustion produces toxic and irritating gases, including carbon oxides and nitrogen oxides.[3]

-

Protective Actions: Firefighters must wear full protective gear and a pressure-demand, self-contained breathing apparatus (SCBA).[3] Cool fire-exposed containers with water spray from a protected location.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate unprotected personnel. Wear the appropriate level of PPE as described in Section 3.2.[3]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[3]

-

Containment and Cleanup:

-

Ensure adequate ventilation.[3]

-

Contain the spill using inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3][4]

-

Use spark-free tools to collect the absorbed material.[4]

-

Place the waste into a suitable, labeled container for disposal.[3]

-

Dispose of the waste at an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Experimental Workflow and Safety Logic

While specific experimental protocols are proprietary, a general workflow for handling this compound in a research setting can be established based on safety principles.

Diagram: Safe Handling Workflow in a Laboratory Setting```dot

Caption: Logical relationship of safety precautions for hazardous chemicals.

References

- 1. chemical-label.com [chemical-label.com]

- 2. This compound | C4H9N | CID 227244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. media.hiscoinc.com [media.hiscoinc.com]

- 8. This compound | 2658-24-4 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethylaziridine

This technical guide provides a comprehensive overview of the key physical properties of 2,2-Dimethylaziridine, with a specific focus on its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical data and detailed experimental methodologies.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, application, and integration into various chemical processes. The boiling point and density are fundamental parameters for its purification, reaction engineering, and formulation development.

Data Summary

The experimentally determined boiling point and density of this compound are summarized in the table below. It is important to note that slight variations in these values can be observed between different sources, which may be attributed to minor differences in experimental conditions and sample purity.

| Physical Property | Value | Conditions | Reference |

| Boiling Point | 49 °C | at 760 mmHg | [1] |

| 69-70 °C | Not specified | [2] | |

| Density | 0.78 g/cm³ | Not specified | [1] |

| 0.7902 g/cm³ | at 24 °C | [2] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3][4] The capillary method using a Thiele tube is a common and reliable technique for this determination.[3]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

-

High-boiling point oil (e.g., paraffin oil)

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of approximately 2-3 cm with this compound.

-

Capillary Insertion: Place the capillary tube, with its sealed end uppermost, into the test tube containing the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: Suspend the assembly in a Thiele tube or an oil bath, ensuring that the heat-transfer liquid is above the level of the sample in the test tube.

-

Observation: Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles is observed. Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[3]

-

Recording: Record the temperature. For greater accuracy, the determination should be repeated, and the average value taken.

Determination of Density

The density of a substance is its mass per unit volume.[5] For a liquid, this can be determined by accurately measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an electronic balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Mass of Empty Container: Accurately weigh a clean, dry pycnometer or a graduated cylinder on an electronic balance and record its mass (m1).[5]

-

Volume Measurement: Fill the container with a known volume of this compound (V). If using a graduated cylinder, read the volume from the bottom of the meniscus.[5]

-

Mass of Filled Container: Weigh the container with the liquid and record the total mass (m2).

-

Temperature Control: Measure and record the temperature of the liquid, as density is temperature-dependent.

-

Calculation: The mass of the liquid (m) is calculated as m = m2 - m1. The density (ρ) is then calculated using the formula: ρ = m / V.[5]

-

Replication: For improved accuracy, the measurement should be repeated multiple times, and the average density calculated.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound CAS#: 2658-24-4 [m.chemicalbook.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. scribd.com [scribd.com]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

Methodological & Application

Application Notes and Protocols: Ring-Opening Reactions of 2,2-Dimethylaziridine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylaziridine is a versatile three-membered heterocyclic building block characterized by significant ring strain, making it susceptible to nucleophilic ring-opening reactions. This reactivity allows for the stereospecific and often regioselective synthesis of a variety of β-functionalized amines, which are valuable intermediates in organic synthesis and drug discovery. The outcome of the ring-opening reaction is highly dependent on the nature of the substituent on the aziridine nitrogen (activating vs. non-activating group), the nucleophile, and the reaction conditions, particularly the presence or absence of an acid catalyst.

These application notes provide an overview of the principles governing the ring-opening of this compound and detailed protocols for its reaction with common nucleophiles, including thiols, amines, and alcohols.

Regioselectivity of Ring-Opening Reactions

The regioselectivity of the nucleophilic attack on the this compound ring is a critical aspect of its reactivity. The reaction can proceed via two main pathways, leading to either the "normal" product (attack at the less substituted methylene carbon) or the "abnormal" product (attack at the more substituted quaternary carbon).

-

SN2-type reaction: Under neutral or basic conditions, with a non-activated aziridine or an aziridine activated with an electron-withdrawing group, the reaction generally follows an SN2 mechanism. Steric hindrance dictates that the nucleophile will preferentially attack the less substituted carbon (C3), leading to the "normal" ring-opened product.

-

SN1-type reaction: In the presence of an acid catalyst, the aziridine nitrogen is protonated, forming a highly strained aziridinium ion. This intermediate can exhibit significant carbocationic character at the more substituted carbon atom (C2) due to the stabilizing effect of the two methyl groups. Consequently, the nucleophile may preferentially attack the more substituted carbon, leading to the "abnormal" ring-opened product. The regioselectivity in acid-catalyzed reactions is a delicate balance between electronic and steric effects.

Visualization of Reaction Pathways

Application Notes: Synthesis of Nitrogen-Containing Heterocycles Using 2,2-Dimethylaziridine

Introduction

2,2-Dimethylaziridine is a versatile three-membered heterocyclic building block used extensively in organic synthesis. The inherent ring strain of the aziridine core makes it susceptible to various ring-opening and ring-expansion reactions, providing a powerful tool for the construction of more complex, nitrogen-containing heterocycles.[1][2][3] This reactivity, coupled with the specific steric and electronic properties conferred by the gem-dimethyl group, allows for regioselective transformations.[2][3][4] These application notes provide an overview of key synthetic strategies, quantitative data, and detailed protocols for utilizing this compound in the synthesis of valuable heterocyclic scaffolds such as oxazolines, piperazines, and imidazolidinones, which are prevalent in pharmaceuticals and functional materials.[5][6]

Logical Workflow for Heterocycle Synthesis

The synthesis of larger heterocycles from this compound generally follows a reaction pathway initiated by the activation of the aziridine ring, followed by nucleophilic attack and subsequent intramolecular cyclization or rearrangement.

Caption: General workflow for synthesizing heterocycles from this compound.

Key Synthetic Applications & Data

The primary applications involve the regioselective ring-opening of the aziridine, which can proceed via attack at either the substituted or unsubstituted carbon, depending on the reaction conditions and the nature of the activating group.[2][3]

Synthesis of 5-Membered Heterocycles

a) 2-Oxazolines: The reaction of N-acylated this compound with nucleophiles typically proceeds via an SN2 mechanism.[4] A common route to oxazolines involves the dehydrative cyclization of β-hydroxy amides, which can be formed from the ring-opening of this compound.[7][8] An alternative is the direct reaction with carboxylic acids or their derivatives under acidic conditions.

b) Imidazolidinones: Lewis acid-catalyzed ring expansion of aziridines with isocyanates provides a direct and stereospecific route to imidazolidinones.[9] This cycloaddition is a powerful method for converting the three-membered ring into a five-membered one.[1]

Caption: Reaction pathway for imidazolidinone synthesis.

Synthesis of 6-Membered Heterocycles

a) Piperazines: The acid-catalyzed dimerization of aziridines is a classical method for synthesizing substituted piperazines.[10] For this compound, this reaction is expected to yield 3,3,6,6-tetramethylpiperazine. This transformation involves the ring-opening of a protonated aziridine by a second, neutral aziridine molecule, followed by an intramolecular cyclization.

Caption: Dimerization pathway for piperazine synthesis.

b) Morpholines: Substituted morpholines can be synthesized from aziridines via ring-opening with a suitable nucleophile, such as a 2-haloethanol, followed by intramolecular cyclization.[11][12]

Summary of Synthetic Reactions

| Target Heterocycle | Co-reactant/Catalyst | Key Reaction Type | Solvent | Temperature (°C) | Yield (%) |

| 2-Oxazoline | Carboxylic Acid / TfOH | Dehydrative Cyclization | Dichloromethane | 25 - 40 | 70-95[8] |

| Imidazolidin-2-one | Isocyanate / Lewis Acid | [3+2] Cycloaddition | Dichloromethane | 0 - 25 | 85-95[9] |

| Piperazine | Acid Catalyst (e.g., H₂SO₄) | Dimerization & Cyclization | Water or Alcohol | 80 - 100 | 60-80 |